![molecular formula C17H15ClF3N3O2S B4537079 2-{[(2-chlorobenzyl)thio]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4537079.png)
2-{[(2-chlorobenzyl)thio]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide
Description
Synthesis Analysis
The synthesis of hydrazinecarboxamide derivatives typically involves multiple steps, starting from relevant benzohydrazide precursors. These precursors are then subjected to various synthetic approaches, including condensation reactions, to introduce different substituents onto the hydrazinecarboxamide framework. For example, compounds related to the target molecule have been obtained from 4-(trifluoromethyl)benzohydrazide by three synthetic approaches, characterized by spectral methods (Krátký et al., 2020).
Molecular Structure Analysis
The molecular structure of hydrazinecarboxamide derivatives is crucial for their biological activity. The N—N—C(=O)—N unit in these compounds is often nearly planar, with specific dihedral angles influencing their interaction with biological targets. Crystal structure determination and molecular docking studies are common techniques used to elucidate these structures and predict their biological interactions (Attia et al., 2012).
Chemical Reactions and Properties
Hydrazinecarboxamide derivatives undergo various chemical reactions, including condensation with aldehydes to form Schiff base derivatives and reactions with isothiocyanates to form triazole derivatives. These reactions not only demonstrate the chemical versatility of these compounds but also allow for the synthesis of derivatives with enhanced biological activities (Kausar et al., 2021).
properties
IUPAC Name |
1-[[2-[(2-chlorophenyl)methylsulfanyl]acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3N3O2S/c18-14-7-2-1-4-11(14)9-27-10-15(25)23-24-16(26)22-13-6-3-5-12(8-13)17(19,20)21/h1-8H,9-10H2,(H,23,25)(H2,22,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMZOSFZMSZQBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC(=O)NNC(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-chlorobenzyl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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